N-cyclopentyl-N'-(3,4-dimethoxyphenyl)oxamide
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Overview
Description
N-cyclopentyl-N’-(3,4-dimethoxyphenyl)oxamide is a chemical compound known for its unique structure and potential applications in various fields. It consists of a cyclopentyl group and a 3,4-dimethoxyphenyl group connected by an oxamide linkage. This compound has garnered interest due to its potential biological and chemical properties.
Preparation Methods
The synthesis of N-cyclopentyl-N’-(3,4-dimethoxyphenyl)oxamide typically involves the reaction of cyclopentylamine with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired oxamide product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
N-cyclopentyl-N’-(3,4-dimethoxyphenyl)oxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly at the methoxy groups, using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-cyclopentyl-N’-(3,4-dimethoxyphenyl)oxamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-cyclopentyl-N’-(3,4-dimethoxyphenyl)oxamide can be compared with other similar compounds, such as:
N-cyclopentyl-N’-(3,4-dimethoxyphenyl)acetamide: Similar structure but with an acetamide linkage instead of an oxamide.
N-cyclopentyl-N’-(3,4-dimethoxyphenyl)urea: Contains a urea linkage, which may result in different chemical and biological properties.
N-cyclopentyl-N’-(3,4-dimethoxyphenyl)thiourea: Similar to the urea derivative but with a sulfur atom, potentially altering its reactivity and interactions.
Properties
IUPAC Name |
N-cyclopentyl-N'-(3,4-dimethoxyphenyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-20-12-8-7-11(9-13(12)21-2)17-15(19)14(18)16-10-5-3-4-6-10/h7-10H,3-6H2,1-2H3,(H,16,18)(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNOCKRNSKVCVRC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=O)NC2CCCC2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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